
6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a β-keto ester or β-diketone, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol derivatives.
Butoxylation: The sec-butoxy group can be introduced through etherification reactions using sec-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorine position.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the phenylsulfanyl group can influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluorophenylsulfanyl)-pyrimidine: Lacks the sec-butoxy group, which may affect its biological activity and solubility.
6-sec-Butoxy-2-phenylsulfanyl-pyrimidine: Lacks the fluorine atom, which may reduce its binding affinity to certain targets.
6-sec-Butoxy-2-(4-chlorophenylsulfanyl)-pyrimidine: Contains a chlorine atom instead of fluorine, which may alter its reactivity and biological properties.
Uniqueness
6-sec-Butoxy-2-(4-fluoro-phenylsulfanyl)-pyrimidin-4-ylamine is unique due to the combination of the sec-butoxy group, fluorine atom, and phenylsulfanyl group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
284681-54-5 |
|---|---|
Formule moléculaire |
C14H16FN3OS |
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
6-butan-2-yloxy-2-(4-fluorophenyl)sulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C14H16FN3OS/c1-3-9(2)19-13-8-12(16)17-14(18-13)20-11-6-4-10(15)5-7-11/h4-9H,3H2,1-2H3,(H2,16,17,18) |
Clé InChI |
UURKELCZHKBJLY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


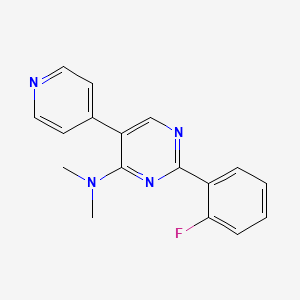
![(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12924886.png)
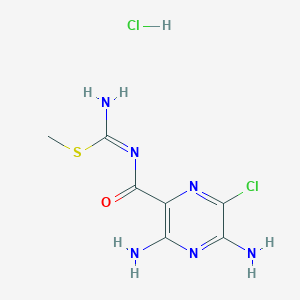
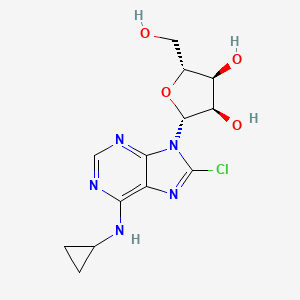
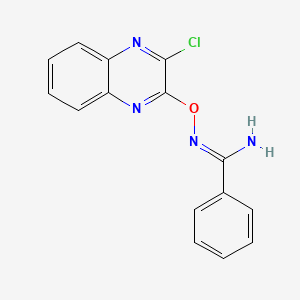
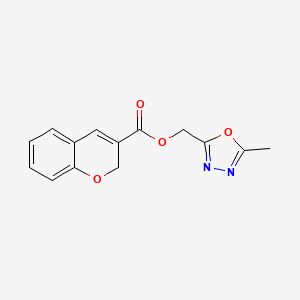
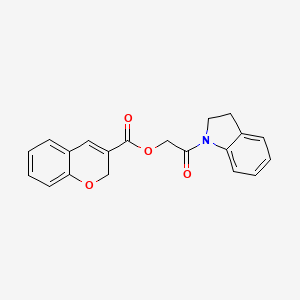
![N-(1-Chloro-4-methyl-5H-pyrido[4,3-b]indol-8-yl)benzamide](/img/structure/B12924912.png)
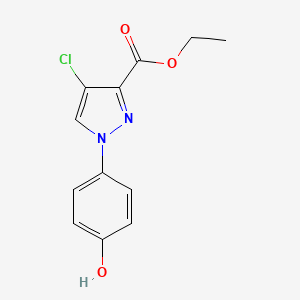
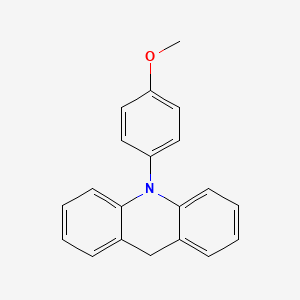


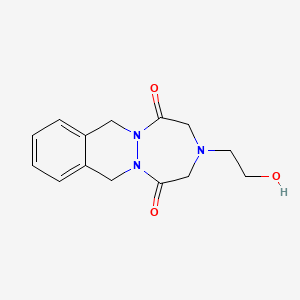
![(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride](/img/structure/B12924944.png)
